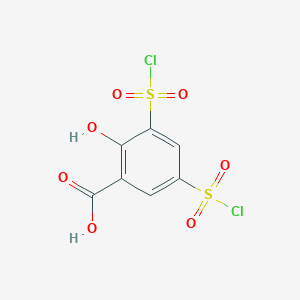![molecular formula C12H13BrN2 B8596042 5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene CAS No. 557092-90-7](/img/structure/B8596042.png)
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-bromopyridin-3-yl)-1-azabicyclo[321]oct-3-ene is a complex organic compound that features a bicyclic structure with a bromopyridyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene typically involves a series of organic reactions. One common method includes the use of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a different halogen or functional group.
Applications De Recherche Scientifique
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane: A simpler bicyclic compound without the bromopyridyl substituent.
Pyrido[2,3-d]pyrimidin-5-ones: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene is unique due to the presence of the bromopyridyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
557092-90-7 |
|---|---|
Formule moléculaire |
C12H13BrN2 |
Poids moléculaire |
265.15 g/mol |
Nom IUPAC |
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C12H13BrN2/c13-11-3-2-10(8-14-11)12-4-1-6-15(9-12)7-5-12/h1-4,8H,5-7,9H2 |
Clé InChI |
IUWAKXRZLXYGPG-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC=CC1(C2)C3=CN=C(C=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-diethylaminoethyl)-1H-indol-5-yl]naphthalene-1-sulphonamide](/img/structure/B8595977.png)
![Methyl 4-{[methyl(pyridin-2-yl)amino]methyl}benzoate](/img/structure/B8595984.png)
![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide](/img/structure/B8595993.png)



![3-Isopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8596035.png)





